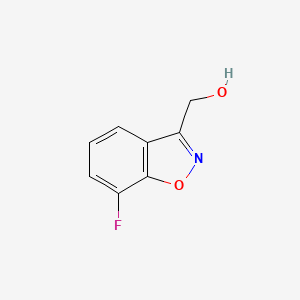

(7-Fluoro-1,2-benzoxazol-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO2 |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

(7-fluoro-1,2-benzoxazol-3-yl)methanol |

InChI |

InChI=1S/C8H6FNO2/c9-6-3-1-2-5-7(4-11)10-12-8(5)6/h1-3,11H,4H2 |

InChI Key |

NKLVBKRFERQKPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)ON=C2CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Fluoro 1,2 Benzoxazol 3 Yl Methanol

Established Synthetic Pathways for 1,2-Benzoxazole Scaffolds

The construction of the 1,2-benzoxazole ring system can be achieved through various synthetic routes, which are broadly categorized into classical cyclization methods and modern catalytic approaches.

Classical Cyclization Strategies

Traditional syntheses of the 1,2-benzoxazole core predominantly rely on intramolecular cyclization reactions to form the five-membered oxazole (B20620) ring fused to the benzene (B151609) ring. These strategies typically involve the formation of a key C–O or N–O bond.

Intramolecular C–O Bond Formation: This is one of the most common methods, often starting from ortho-substituted aryl oximes. chim.it For instance, the cyclization of o-hydroxyaryl ketoximes or aldoximes under basic conditions can lead to the formation of the benzoxazole (B165842) ring. Another classical approach involves the intramolecular displacement of a leaving group on the benzene ring by the oxygen atom of an oxime.

Intramolecular N–O Bond Formation: This pathway involves the cyclization of precursors like o-hydroxyaryl imines or related compounds where the nitrogen and oxygen atoms are already present in the substrate, and the N-O bond formation is the key ring-closing step. chim.it

[3+2] Cycloaddition Reactions: This strategy involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a suitable dipolarophile like an aryne. This method allows for the simultaneous formation of both a C-C and a C-O bond to construct the heterocyclic ring. chim.it

Modern Catalytic Approaches

Contemporary synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and substrate scope of 1,2-benzoxazole synthesis. These methods often offer milder reaction conditions and better functional group tolerance.

Metal-Catalyzed Cyclizations: Transition metals, particularly copper and palladium, are widely used to catalyze the intramolecular cyclization reactions. Copper(I) iodide (CuI), for example, has been used to catalyze the cyclization of Z-isomers of oximes under mild conditions. chim.it Palladium catalysts are often employed in cross-coupling reactions that can be designed to proceed via a subsequent cyclization to form the benzoxazole ring. nih.gov Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions have also been reported for benzoxazole synthesis from primary alcohols and 2-aminophenols. ijpbs.com

Acid and Ionic Liquid Catalysis: Brønsted and Lewis acids are effective catalysts for the condensation and subsequent cyclization of o-aminophenols with aldehydes or other carbonyl compounds. nih.govacs.org Fluorinated phosphoric acid has been shown to be a highly effective catalyst for such transformations at room temperature. nih.govresearchgate.net The use of recyclable, heterogeneous catalysts like Brønsted acidic ionic liquids (BAIL) under solvent-free conditions represents a green chemistry approach to benzoxazole synthesis. nih.govacs.org

Nanocatalysis: The use of nanocatalysts, such as nano copper ferrite (B1171679) or silver-titanium dioxide nanocomposites, has emerged as an efficient method for synthesizing 2-aryl benzoxazoles. ijpbs.com These catalysts often provide high yields and can be easily recovered and reused.

The table below summarizes some of the modern catalytic systems used for benzoxazole synthesis.

| Catalyst System | Precursors | Key Advantages |

| Copper (e.g., CuI) | o-Halobenzanilides, Alkynones + 2-Aminophenols | Mild conditions, intramolecular O-arylation. researchgate.netrsc.org |

| Palladium (e.g., Pd(OAc)2) | N-arylthioureas, Aryl Bromides + 2-Aminophenols | Oxidative cyclization, broad substrate scope. organic-chemistry.orgmdpi.com |

| Ruthenium (e.g., RuCl3) | Primary Alcohols + 2-Aminophenols | Acceptorless dehydrogenative coupling. ijpbs.commdpi.com |

| Brønsted Acids (e.g., Fluorophosphoric Acid) | 2-Aminophenols + Aldehydes | Inexpensive, stable, short reaction times. nih.govresearchgate.net |

| Ionic Liquids (BAIL gel) | 2-Aminophenols + Aldehydes | Solvent-free, reusable catalyst, high yields. nih.govacs.org |

| Nanoparticles (e.g., nano-Fe3O4) | Disulfides + 2-Aminophenols | Atom-economy, recyclable catalyst. mdpi.com |

Targeted Synthesis of (7-Fluoro-1,2-benzoxazol-3-yl)methanol

The synthesis of the specifically substituted this compound is not widely documented, requiring a proposed pathway based on established reactions for analogous fluorinated benzoxazoles and the introduction of the hydroxymethyl group.

Precursor Selection and Preparation

A logical synthetic strategy would start from a commercially available, appropriately substituted benzene derivative. A plausible precursor for the 7-fluoro-1,2-benzoxazole core is a 2,3-difluorinated aromatic compound.

A potential synthetic route could begin with 2,3-difluorobenzaldehyde . This starting material can be converted to 2-hydroxy-3-fluorobenzaldehyde through a regioselective nucleophilic aromatic substitution of the fluorine atom ortho to the aldehyde group. The resulting salicylaldehyde (B1680747) derivative is a key intermediate.

Alternatively, starting with 1-(2-hydroxy-3-fluorophenyl)ethanone would also be a viable route. This ketone can be reacted with hydroxylamine (B1172632) to form the corresponding oxime, which is the direct precursor for the cyclization step. To achieve the final methanol (B129727) group at the 3-position, a multi-step process involving the conversion of the 3-methyl group (from the ethanone (B97240) precursor) to the 3-hydroxymethyl group would be necessary post-cyclization.

A more direct approach for introducing the hydroxymethyl functionality involves using a precursor that already contains a protected or latent form of this group. For instance, the reaction of a fluorinated o-phenylenediamine (B120857) with glycolic acid is a known method for synthesizing (benzo[d]imidazol-2-yl)methanols, suggesting a similar strategy could be adapted for benzoxazoles. mdpi.com

Reaction Conditions and Optimization for Fluorinated Benzoxazole Formation

The crucial step in the synthesis is the formation of the fluorinated benzoxazole ring. Following the classical approach, the 2-hydroxy-3-fluorobenzaldehyde or a corresponding ketone would be converted to its oxime by reacting it with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. google.com

The subsequent intramolecular cyclization of the oxime is the ring-forming step. This reaction typically involves the deprotonation of the phenolic hydroxyl group by a base, followed by an intramolecular nucleophilic attack on the oxime's carbon atom, displacing a leaving group or facilitating a rearrangement to yield the 1,2-benzoxazole ring. The presence of the electron-withdrawing fluorine atom at the 7-position can influence the reactivity of the aromatic ring and the acidity of the phenolic proton.

Optimization of this cyclization would involve screening various bases, solvents, and temperatures.

The table below outlines plausible reaction conditions based on related syntheses.

| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Key Considerations |

| Oximation | Hydroxylamine hydrochloride, Inorganic Base (e.g., KOH, NaOH) | Alcohol (Methanol, Ethanol) | 25 - 65 | Control of pH is crucial for efficient oxime formation. google.com |

| Cyclization | Strong Base (e.g., Potassium t-butoxide, NaH) or Acid Catalyst | Aprotic Polar Solvent (e.g., DMF, DMSO) | 80 - 140 | The choice between base- or acid-mediated cyclization depends on the specific precursor. Anhydrous conditions may be required. chim.itorganic-chemistry.org |

| Functional Group Interconversion | (If starting from a 3-methyl or 3-carboxy derivative) Standard reagents for oxidation or reduction. | Appropriate organic solvents | Varies | To convert a group at the 3-position into a hydroxymethyl group. |

Purification and Analytical Characterization Methodologies

After the synthesis, the crude product must be purified and its structure confirmed using standard analytical techniques.

Purification: The primary method for purifying the final compound would be column chromatography on silica (B1680970) gel, using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the product from unreacted starting materials and byproducts. Following chromatography, recrystallization from an appropriate solvent can be performed to obtain a highly pure, crystalline solid.

Analytical Characterization: The identity and purity of this compound would be confirmed by a combination of spectroscopic and analytical methods. The expected data would be compared with established values for similar fluorinated heterocyclic compounds. mdpi.comnih.gov

The following table details the standard characterization techniques and the information they provide.

| Technique | Purpose | Expected Observations |

| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | A single spot for the purified product with a specific Rf value. |

| Melting Point (M.p.) | Assess purity of the crystalline solid. | A sharp and defined melting point range. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the molecular structure. | ¹H NMR: Signals for aromatic protons, the CH₂ group, and the OH proton, with characteristic chemical shifts and coupling constants. ¹³C NMR: Resonances for all unique carbon atoms in the molecule. ¹⁹F NMR: A signal corresponding to the fluorine atom at the C-7 position, showing coupling to adjacent protons. |

| Infrared (IR) Spectroscopy | Identify functional groups. | Characteristic absorption bands for O-H (alcohol), C-F, C=N, and aromatic C-H bonds. |

| Mass Spectrometry (MS) | Determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound (C₈H₆FNO₂). |

Derivatization Strategies for this compound

The derivatization of this compound can be approached through several strategic modifications to modulate its physicochemical and biological properties. These strategies primarily target the reactive hydroxyl group of the methanol moiety and the electrophilic and nucleophilic sites on the benzoxazole ring.

Chemical Modification at the Methanol Moiety

The primary alcohol of the methanol group is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification.

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde, (7-Fluoro-1,2-benzoxazol-3-yl)carbaldehyde, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to the carboxylic acid, 7-Fluoro-1,2-benzoxazole-3-carboxylic acid, can be achieved with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. These transformations introduce new functional groups that can participate in a wide range of subsequent reactions, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

Esterification: The hydroxyl group can be readily converted to esters through reaction with various acylating agents. This includes reactions with acyl chlorides, acid anhydrides, or carboxylic acids under esterification conditions (e.g., Fischer esterification or using coupling agents like DCC). The resulting esters can serve as prodrugs or allow for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Etherification: Williamson ether synthesis, involving the deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, can be employed to synthesize a variety of ethers. This modification can alter the lipophilicity and steric profile of the molecule.

Table 1: Potential Chemical Modifications at the Methanol Moiety

| Transformation | Reagents and Conditions | Product Functional Group |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Aldehyde (-CHO) |

| Oxidation to Carboxylic Acid | KMnO₄, base, heat | Carboxylic Acid (-COOH) |

| Esterification | Acyl chloride, pyridine | Ester (-OCOR) |

| Etherification | NaH, Alkyl halide (R-X) | Ether (-OR) |

Regioselective Functionalization of the Benzoxazole Ring

The 7-fluoro-1,2-benzoxazole ring is susceptible to electrophilic aromatic substitution. The directing effects of the fused oxazole ring and the fluorine atom influence the position of substitution. The fluorine atom is an ortho-, para-director, while the benzoxazole system itself has preferred sites of substitution.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation can introduce substituents onto the benzene portion of the molecule. masterorganicchemistry.com The positions most susceptible to electrophilic attack are generally C4 and C6, influenced by the electron-donating nature of the ring oxygen and the directing effect of the fluorine at C7. The precise regioselectivity will depend on the specific electrophile and reaction conditions. For instance, nitration with nitric acid and sulfuric acid would likely yield nitro derivatives at the C4 or C6 position.

C-H Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer a powerful tool for the direct and regioselective introduction of functional groups onto the benzoxazole core, potentially at positions that are difficult to access through classical electrophilic substitution.

Table 2: Potential Regioselective Functionalization of the Benzoxazole Ring

| Reaction | Reagents and Conditions | Potential Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | C4, C6 |

| Bromination | Br₂, FeBr₃ | C4, C6 |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C4, C6 |

Development of Analogs and Conjugates of this compound

The development of analogs and conjugates expands the potential applications of the core scaffold, particularly in drug discovery and chemical biology.

Analog Synthesis: Analogs can be synthesized by modifying the core structure. For example, replacing the 7-fluoro substituent with other halogens (chloro, bromo) or electron-donating/withdrawing groups can systematically probe the electronic requirements for a desired activity. Additionally, analogs can be prepared by altering the substituent at the 3-position, moving beyond the hydroxymethyl group to other functionalities. The synthesis of related fluorinated 1,2,3-triazole tagged benzothiazole (B30560) derivatives suggests that the introduction of other heterocyclic moieties is a viable strategy for creating novel analogs. researchgate.net

Conjugate Development: The functional groups on this compound and its derivatives can be used for conjugation to other molecules, such as biomolecules or polymers. For instance, the hydroxyl group or a carboxylic acid derivative can be coupled to amino groups on proteins or peptides using standard bioconjugation techniques. This can be used to create targeted drug delivery systems, fluorescent probes, or materials with novel properties. The synthesis of conjugates with entities like piperidine (B6355638) has been reported for related fluoro-benzisoxazole structures, indicating the feasibility of this approach.

Preclinical Biological and Mechanistic Investigations of 7 Fluoro 1,2 Benzoxazol 3 Yl Methanol Derivatives

In Vitro Cellular Activity Profiling

The in vitro evaluation of benzoxazole (B165842) and its isomeric benzisoxazole derivatives has demonstrated notable effects on cell health and proliferation, suggesting their potential as starting points for the development of new therapeutic agents.

Cell-Based Assays for General Biological Impact (e.g., cell viability, proliferation)

A number of studies have investigated the antiproliferative activity of fluoro-substituted 1,2-benzisoxazole (B1199462) derivatives against a panel of human cancer cell lines. In one such study, a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives were synthesized and evaluated for their effects on cell viability using the MTT assay. nih.gov The compounds were tested against HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines. nih.gov Certain derivatives, particularly those with heterocyclic substitutions at the N-terminal of the piperidinyl group, exhibited potent antiproliferative activity. nih.gov

Similarly, a series of 5-fluorobenzoisoxazolyl-piperidinyl-1,2,3-triazole derivatives were synthesized and assessed for their cytotoxic effects on HepG-2 and A549 (lung cancer) cells. jksus.org Several of these compounds demonstrated significant cytotoxicity against both cell lines. jksus.org

The table below summarizes the cytotoxic activity of selected fluoro-benzisoxazole derivatives from these studies.

Table 1: In Vitro Cytotoxicity of Fluoro-Benzisoxazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5a | HeLa | Not specified | nih.gov |

| HT-29 | Not specified | nih.gov | |

| MCF-7 | Not specified | nih.gov | |

| HepG-2 | Not specified | nih.gov | |

| 5d | HeLa | Not specified | nih.gov |

| HT-29 | Not specified | nih.gov | |

| MCF-7 | Not specified | nih.gov | |

| HepG-2 | Not specified | nih.gov | |

| 5k | HeLa | Not specified | nih.gov |

| HT-29 | Not specified | nih.gov | |

| MCF-7 | Not specified | nih.gov | |

| HepG-2 | Not specified | nih.gov | |

| 4c | HepG-2 | Significant cytotoxicity | jksus.org |

| A549 | Significant cytotoxicity | jksus.org | |

| 4d | HepG-2 | Significant cytotoxicity | jksus.org |

| A549 | Significant cytotoxicity | jksus.org | |

| 4e | HepG-2 | Significant cytotoxicity | jksus.org |

| A549 | Significant cytotoxicity | jksus.org | |

| 4h | HepG-2 | Significant cytotoxicity | jksus.org |

Note: Specific IC50 values for compounds 5a, 5d, and 5k were not detailed in the referenced abstract, but they were highlighted as having potent activity.

Screening for Specific Biological Pathways Modulations

Further investigations into the mechanisms underlying the antiproliferative effects of benzoxazole derivatives have revealed their ability to modulate specific biological pathways, such as apoptosis and cell cycle progression. For instance, a particularly potent benzoxazole derivative, compound 12l , was found to induce apoptosis in HepG2 cells. semanticscholar.org This was evidenced by a significant increase in the population of apoptotic cells (35.13%). semanticscholar.org The pro-apoptotic effect of this compound was further supported by a 2.98-fold increase in the levels of caspase-3 and a 3.40-fold increase in the pro-apoptotic protein BAX, coupled with a 2.12-fold reduction in the anti-apoptotic protein Bcl-2. semanticscholar.org

In addition to inducing apoptosis, compound 12l was also shown to arrest the cell cycle in HepG2 cells, primarily at the Pre-G1 and G1 phases. semanticscholar.org Similarly, another study on benzoxazole-based dual antagonists of PPARα/γ identified a lead compound, 3f , that induced a concentration-dependent activation of caspases and cell-cycle arrest in colorectal cancer models. nih.gov

Molecular Target Identification and Validation

The identification of specific molecular targets is crucial for understanding the mechanism of action of these compounds and for their further development.

Enzyme Inhibition and Activation Studies

Research has shown that benzoxazole and benzisoxazole derivatives can act as inhibitors of various enzymes. A series of novel benzoxazole derivatives were designed and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. semanticscholar.org The most active compound, 12l , demonstrated a promising VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. semanticscholar.org

In a different study, benzisoxazole derivatives were investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov

The table below presents the enzyme inhibitory activities of selected benzoxazole and benzisoxazole derivatives.

Table 2: Enzyme Inhibitory Activity of Benzoxazole and Benzisoxazole Derivatives

| Compound ID | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| 12l | VEGFR-2 | 97.38 nM | semanticscholar.org |

| Benzisoxazole derivative 11 | Acetylcholinesterase | Loss of inhibition | nih.gov |

Receptor Binding and Signaling Pathway Analysis

The benzisoxazole scaffold has also been explored for its interaction with G-protein coupled receptors. A study focused on the development of multi-target ligands for Alzheimer's disease reported on benzisoxazole derivatives with a high affinity for serotonin (B10506) 5-HT4 receptors. nih.gov For example, a benzisoxazole analogue of donecopride (B10819268) displayed a Ki of 9.6 nM for the 5-HT4 receptor. nih.gov The introduction of a methoxy (B1213986) group to the benzisoxazole ring in certain derivatives led to an enhanced binding affinity for human 5-HT4 receptors, with affinities below 5 nM. nih.gov

Furthermore, the (pyridin-2-yl)methanol moiety, which is structurally related to the core of (7-Fluoro-1,2-benzoxazol-3-yl)methanol, has been identified in a series of potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3). nih.gov

Table 3: Receptor Binding Affinity of Benzisoxazole Derivatives

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Benzisoxazole analogue of donecopride | 5-HT4 | 9.6 nM | nih.gov |

| Methoxy-substituted benzisoxazole derivatives (14-16) | 5-HT4 | < 5 nM | nih.gov |

Protein-Ligand Interaction Mapping

To elucidate the binding modes of these derivatives at a molecular level, computational docking studies have been employed. Molecular docking of the potent VEGFR-2 inhibitor, 12l , revealed that it interacts with key amino acid residues in the active site in a manner similar to the known inhibitor sorafenib. semanticscholar.org

In a study on 5-fluorobenzoisoxazolyl-piperidinyl-1,2,3-triazole derivatives as potential anticancer agents, molecular docking was performed with the Chk1 protein. jksus.org The results indicated that the most active compounds, 4c and 4h , exhibited strong binding affinities. jksus.org Common interactions with Val23 and Leu137 residues in the Chk1-KD domain were observed for these compounds. jksus.org

Furthermore, 3D-QSAR and molecular docking studies on a series of benzoxazole derivatives as VEGFR-2 inhibitors identified key residues such as Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191 as being important for the inhibitor-receptor interactions. nih.gov

Investigations into Molecular Mechanisms of Action

Cellular Uptake and Localization Studies

No studies detailing the cellular uptake mechanisms or subcellular localization of this compound were found in the reviewed literature. Research in this area would be essential to understand how the compound enters target cells and where it accumulates, which is a critical step in determining its potential mechanism of action.

Metabolic Stability and Biotransformation in In Vitro Systems

There is no available data on the metabolic stability and biotransformation of this compound in in vitro systems such as liver microsomes or hepatocytes. Such studies are crucial for predicting the compound's half-life and identifying potential metabolites that may have their own biological activities or toxicities.

Mechanistic Insights from Cellular Phenotypes

No research has been published that describes the cellular phenotypes induced by treatment with this compound. Phenotypic screening is a valuable tool for gaining initial insights into a compound's mechanism of action by observing its effects on cell morphology, proliferation, and other visible characteristics.

Evaluation in Relevant Preclinical Models (Excluding Clinical Human Data)

In Vitro Disease Models

A search of the scientific literature did not yield any studies evaluating the efficacy of this compound in in vitro models of any disease. Such experiments are fundamental for establishing a compound's potential therapeutic utility before advancing to more complex models.

Ex Vivo Tissue-Based Studies

No ex vivo studies using tissue preparations to investigate the effects of this compound have been reported. Ex vivo models provide a valuable bridge between in vitro and in vivo research by allowing for the study of a compound's effects in the context of intact tissue architecture.

Computational and Theoretical Studies of 7 Fluoro 1,2 Benzoxazol 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

To understand the electronic nature and predict the reactivity of (7-Fluoro-1,2-benzoxazol-3-yl)methanol, quantum chemical calculations would be employed. These calculations would typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution around the molecule. This map helps in identifying electrophilic and nucleophilic sites, which are key to predicting how the molecule might interact with other chemical species.

Hypothetical Data Table for Electronic Properties:

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Spectroscopic Property Simulations

Quantum chemical calculations can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra would be highly valuable. The calculated spectra would aid in the interpretation of experimental findings and provide a deeper understanding of the molecule's structural and electronic properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the three-dimensional structure and dynamic behavior of molecules, particularly in a biological context.

Conformational Analysis of this compound

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the most stable low-energy conformations. This is typically achieved by systematically rotating the rotatable bonds (such as the C-C bond connecting the methanol (B129727) group to the benzoxazole (B165842) ring) and calculating the potential energy of each resulting conformer. The results would reveal the preferred spatial arrangement of the atoms in the molecule.

Ligand-Protein Docking for Target Interaction Prediction

To explore the potential biological targets of this compound, molecular docking simulations would be performed. In this process, the three-dimensional structure of the molecule is placed into the binding site of a target protein. The docking algorithm then predicts the preferred binding orientation and calculates a docking score, which is an estimate of the binding affinity. This technique can help to identify potential protein targets and elucidate the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Hypothetical Data Table for Docking Against a Kinase Target:

| Parameter | Hypothetical Value | Description |

| Docking Score | -8.5 kcal/mol | Predicted binding affinity; more negative values indicate stronger binding. |

| Hydrogen Bonds | 2 | Number of predicted hydrogen bonds with active site residues. |

| Interacting Residues | Tyr123, Asp184 | Key amino acid residues in the protein's binding pocket. |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a way to study the movement and interactions of a molecule over time in a simulated biological environment, such as in water or a lipid bilayer. An MD simulation of this compound would reveal its dynamic behavior, conformational flexibility, and interactions with solvent molecules. If docked to a protein, MD simulations can be used to assess the stability of the predicted binding pose and to gain a more detailed understanding of the binding thermodynamics.

Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Studies of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) studies are pivotal computational tools in modern drug discovery. These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or mechanism of action. While specific QSAR/QSMR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles and methodologies are widely applied to the broader class of benzoxazole derivatives for various therapeutic targets. This section will focus on the approaches that could be employed to develop predictive models for the biological activity of this compound and its analogs.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound would involve a systematic process. Initially, a dataset of structurally related 1,2-benzoxazole analogs with experimentally determined biological activities (e.g., inhibitory concentrations, IC50 values) against a specific biological target would be compiled. The next step involves the calculation of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

For instance, in studies on other benzoxazole derivatives, descriptors such as topological parameters and Kier's molecular connectivity indices have been found to be relevant for antimicrobial activity. tandfonline.com For anticancer activity against various cell lines, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to benzoxazole derivatives. rsc.orgnih.gov These methods generate 3D grid-based descriptors representing steric and electrostatic fields.

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The goal is to create an equation that quantitatively relates the descriptors to the biological activity. The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques.

A hypothetical QSAR study on a series of analogs of this compound might yield a model summarized in the table below. This table illustrates the type of data that would be generated, including statistical parameters that indicate the model's robustness and predictive ability.

| Model Type | Statistical Method | Key Descriptors | r² | q² | Predicted r² |

| 2D-QSAR | MLR | Topological, Electronic | 0.85 | 0.72 | 0.78 |

| 3D-QSAR (CoMFA) | PLS | Steric, Electrostatic | 0.92 | 0.68 | 0.85 |

| 3D-QSAR (CoMSIA) | PLS | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor | 0.95 | 0.75 | 0.91 |

This is an illustrative table. The values are hypothetical and represent the type of data expected from a QSAR study.

The insights gained from such a model would be crucial for designing new this compound analogs with potentially improved biological activity. For example, the model might indicate that increasing the electronegativity at a certain position or modifying the steric bulk of a substituent could enhance potency.

Pharmacophore Modeling Based on this compound Analogs

Pharmacophore modeling is another powerful computational technique that focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound and its analogs, a pharmacophore model would highlight the key features necessary for interaction with a specific biological target.

The process of developing a pharmacophore model typically starts with a set of active molecules. The common chemical features are identified and mapped in 3D space. These features usually include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

Studies on broader classes of benzoxazole derivatives have successfully employed pharmacophore modeling to understand their mechanism of action. For example, pharmacophore models for benzoxazole derivatives with anticancer activity have identified key features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features as being crucial for their cytotoxic effects. esisresearch.orgnih.gov In the context of developing antidiabetic agents, a 3D-QSAR model for benzoxazole benzenesulfonamide (B165840) derivatives identified a common pharmacophore with features like two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. chemijournal.com

A hypothetical pharmacophore model for a series of biologically active analogs of this compound could be generated. The key features of such a model are presented in the interactive table below.

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | A heteroatom with a lone pair of electrons (e.g., the oxygen in the oxazole (B20620) ring or the fluorine atom). | Forms hydrogen bonds with amino acid residues in the active site of the target protein. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom (e.g., the hydroxyl group in the methanol moiety). | Donates a hydrogen bond to an acceptor group on the target protein. |

| Aromatic Ring (AR) | The fused benzene (B151609) ring of the benzoxazole core. | Engages in π-π stacking or hydrophobic interactions with aromatic residues of the target. |

| Hydrophobic (HY) | Non-polar regions of the molecule. | Interacts with hydrophobic pockets within the binding site. |

This pharmacophore model would serve as a 3D query for virtual screening of large chemical databases to identify novel compounds with a similar arrangement of functional groups, and therefore, a higher probability of exhibiting the desired biological activity. Furthermore, it would provide valuable insights for the rational design and optimization of new this compound-based therapeutic agents.

Structure Activity and Structure Mechanism Relationship Sar/smr Exploration of 7 Fluoro 1,2 Benzoxazol 3 Yl Methanol Analogs

Design Principles for Modifying (7-Fluoro-1,2-benzoxazol-3-yl)methanol

The modification of a lead compound like this compound is guided by established principles in drug design, aiming to enhance its pharmacodynamic and pharmacokinetic properties. These strategies range from targeted modifications based on computational predictions to the broad screening of diverse chemical libraries.

Rational drug design leverages computational tools to predict how a molecule will interact with its biological target. For analogs of this compound, this approach would involve identifying a specific protein target, such as an enzyme or receptor, and using molecular docking simulations to predict the binding modes of potential derivatives. These simulations can help prioritize the synthesis of compounds that are predicted to form more stable and effective interactions with the target. For instance, if the target has a specific hydrophobic pocket, modifications to the benzoxazole (B165842) ring could be designed to optimize interactions within this pocket. Similarly, if a hydrogen bond is crucial for binding, the hydroxymethyl group could be modified to enhance this interaction. Structure-based design, a subset of rational design, would utilize the crystal structure of the target protein to guide these modifications with high precision.

In contrast to the targeted approach of rational design, library synthesis involves the creation of a large collection of structurally related compounds. nih.gov This can be achieved through combinatorial chemistry, where a core scaffold, in this case, the 1,2-benzoxazole ring, is systematically decorated with a variety of substituents at different positions. benthamscience.comresearchgate.net These libraries can then be subjected to high-throughput screening (HTS), a process that allows for the rapid testing of thousands of compounds for a specific biological activity. medscape.com HTS can quickly identify "hits" from the library that can then be further optimized. For example, a library of this compound analogs could be created with diverse substitutions at other positions of the benzene (B151609) ring and various replacements for the hydroxymethyl group. Screening this library against a panel of cancer cell lines or specific enzymes could reveal novel SAR trends that were not predicted by rational design alone. medscape.com

Impact of Structural Variations on Biological Activity

The biological activity of this compound analogs is highly sensitive to structural modifications. Changes to the position of the fluorine atom, substitutions at other points on the benzoxazole ring, and alterations to the hydroxymethyl group can all have profound effects on potency and selectivity.

The position of the fluorine atom on the benzene ring is a critical determinant of biological activity. Fluorine's high electronegativity and ability to form hydrogen bonds can significantly influence how the molecule interacts with its target. nih.gov Studies on related benzazole compounds have shown that fluorine substitution can enhance metabolic stability and membrane permeability. nih.gov For instance, a 7-fluoro-substituted benzoxazole derivative was identified as a potent inhibitor of VLA-4, highlighting the potential importance of substitution at this position. nih.gov Shifting the fluorine to other positions, such as the 5- or 6-position, could alter the electronic properties of the ring and lead to different binding affinities.

Below is an interactive data table illustrating hypothetical SAR data for positional isomers of a fluoro-substituted benzoxazolyl methanol (B129727) analog, based on generalized findings in the literature.

| Compound ID | Fluorine Position | Other Substituent | Biological Activity (IC50, µM) |

| 1a | 7-F | H | 5.2 |

| 1b | 6-F | H | 8.9 |

| 1c | 5-F | H | 12.5 |

| 1d | 4-F | H | 15.1 |

| 2a | 7-F | 5-Cl | 2.8 |

| 2b | 7-F | 5-CH3 | 6.1 |

The hydroxymethyl group at the 3-position of the benzoxazole ring is a key functional group that can participate in hydrogen bonding with the biological target. Modifications to this group can therefore have a significant impact on binding affinity. One common strategy is bioisosteric replacement, where the hydroxymethyl group is replaced by another functional group with similar steric and electronic properties. ufrj.bru-tokyo.ac.jp For example, it could be replaced with an aminomethyl, methoxymethyl, or a small heterocyclic ring. nih.govunimore.it These changes can lead to improved potency, selectivity, or pharmacokinetic properties. The choice of bioisostere would depend on the specific interactions that the hydroxymethyl group makes with the target. u-tokyo.ac.jp

Another approach is to convert the hydroxymethyl group into other functionalities, such as an aldehyde, carboxylic acid, or an ester. These modifications would drastically alter the chemical properties of this part of the molecule and could lead to new interactions with the target or a completely different mechanism of action.

The following interactive data table provides a hypothetical representation of how modifications to the hydroxymethyl group might influence biological activity.

| Compound ID | Modification at C3-Position | Biological Activity (IC50, µM) |

| 3a | -CH2OH (Parent) | 5.2 |

| 3b | -CHO (Aldehyde) | 10.8 |

| 3c | -COOH (Carboxylic Acid) | 25.4 |

| 3d | -CH2NH2 (Aminomethyl) | 4.1 |

| 3e | -CH2OCH3 (Methoxymethyl) | 7.9 |

Correlation of Structural Features with Molecular Mechanisms

Understanding the correlation between specific structural features and the molecular mechanism of action is a primary goal of SMR studies. For instance, if a series of analogs with increasing electron-withdrawing character at the 5-position show a corresponding increase in inhibitory activity against a particular kinase, it might suggest that a key interaction involves a charge-charge interaction with an amino acid residue in the active site.

Furthermore, subtle changes in structure can lead to a switch in the mechanism of action. For example, while the parent compound this compound might act as a competitive inhibitor of an enzyme, an analog with a modified hydroxymethyl group could potentially act as an allosteric modulator. Elucidating these correlations often requires a combination of techniques, including enzymatic assays, cell-based assays, and structural biology methods like X-ray crystallography to visualize the binding of the compounds to their target. This detailed mechanistic understanding is invaluable for the development of drugs with improved efficacy and reduced side effects.

Elucidating Key Pharmacophoric Elements

The 1,2-benzoxazole (also known as benzisoxazole) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for a variety of biological targets. mdpi.comnih.gov The biological activity of analogs based on the this compound core is dictated by the precise arrangement of its constituent parts: the 1,2-benzoxazole ring, the fluorine atom at the 7-position, and the methanol group at the 3-position.

The 1,2-Benzoxazole Core: This bicyclic system acts as a rigid scaffold, correctly positioning the other functional groups for optimal interaction with the target protein. Its aromatic nature can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for anchoring the molecule within a binding pocket.

The 7-Fluoro Substituent: The introduction of a fluorine atom at the 7-position can significantly influence the compound's physicochemical properties and biological activity. Fluorine is a small, highly electronegative atom that can alter the electronic distribution of the benzoxazole ring, thereby modulating its interactions with the target. Furthermore, it can enhance metabolic stability and membrane permeability, which are desirable properties for drug candidates. Studies on related benzazole structures have shown that the position and nature of halogen substituents can dramatically impact activity. For instance, in a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, the introduction of a halogen atom at the 5-position led to increased anticonvulsant activity. nih.gov

The 3-Methanol Group: The hydroxymethyl group at the 3-position is a critical pharmacophoric element, likely participating in key hydrogen bonding interactions with the target protein. The oxygen atom can act as a hydrogen bond acceptor, while the hydroxyl proton can act as a hydrogen bond donor. The flexibility of this side chain allows it to adopt various conformations to optimize these interactions. The nature of the substituent at the 3-position is a common point of modification in medicinal chemistry campaigns to fine-tune potency and selectivity.

To illustrate the impact of modifications on biological activity, consider the following hypothetical data for a series of analogs targeting a specific kinase.

| Compound | R1 (7-position) | R2 (3-position) | Kinase Inhibitory Activity (IC50, nM) |

|---|---|---|---|

| 1 | -F | -CH2OH | 50 |

| 2 | -H | -CH2OH | 250 |

| 3 | -Cl | -CH2OH | 75 |

| 4 | -F | -CH3 | 500 |

| 5 | -F | -COOH | 150 |

| 6 | -F | -CH2NH2 | 80 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, several structure-activity relationships (SAR) can be deduced:

Importance of the 7-Fluoro Group: Comparing compound 1 (-F) with compound 2 (-H) suggests that the fluorine atom at the 7-position is crucial for potent activity, leading to a five-fold increase in potency. The chloro substituent in compound 3 also enhances activity compared to the unsubstituted analog, but is less effective than fluorine.

Essentiality of the 3-Hydroxymethyl Group: Replacing the hydroxymethyl group with a methyl group (compound 4) results in a significant loss of activity, highlighting the importance of the hydroxyl group for target engagement, likely through hydrogen bonding.

Impact of 3-Position Modifications: Converting the alcohol to a carboxylic acid (compound 5) or an amine (compound 6) retains a degree of activity, suggesting that a hydrogen bonding group at this position is tolerated, but the alcohol may be optimal for the specific target.

Understanding Binding Mode Changes with Structural Modification

Structural modifications not only alter the potency of a compound but can also subtly or dramatically change its binding mode within the target protein. These changes can be rationalized through computational methods like molecular docking and confirmed by experimental techniques such as X-ray crystallography.

Molecular Docking Simulations: Molecular docking studies can provide valuable insights into how analogs of this compound might interact with a protein's active site. For instance, docking simulations of a series of benzisoxazole derivatives into the ATP binding pocket of a kinase could reveal the following:

The Role of the 7-Fluoro Group: The fluorine atom might engage in favorable interactions with specific amino acid residues, such as backbone amides or polar side chains, or it could occupy a small hydrophobic pocket. The removal or replacement of this fluorine would disrupt these interactions, leading to a less stable binding orientation and reduced affinity.

Hydrogen Bonding of the 3-Methanol Group: The hydroxymethyl group would be predicted to form critical hydrogen bonds with key residues in the hinge region of a kinase, a common binding motif for ATP-competitive inhibitors. Modifications to this group would alter this hydrogen bonding network. For example, a methyl group would be unable to form these hydrogen bonds, explaining its lower activity. A carboxylic acid might form different or additional hydrogen bonds, potentially leading to a slightly altered binding pose.

X-ray Crystallography: The definitive method for understanding binding mode is X-ray crystallography of the ligand-protein complex. While a crystal structure for this compound bound to a target may not be publicly available, we can infer potential binding modes from related structures. For example, a crystal structure of a 2-mercaptobenzoxazole (B50546) derivative bound to carbonic anhydrase II revealed that the sulfur atom coordinates to the catalytic zinc ion, adopting a trigonal bipyramidal geometry. rsc.org Interestingly, the addition of a sulfonamide moiety to the benzoxazole ring completely altered the binding mode, with the sulfonamide group now coordinating the zinc, causing the mercaptobenzoxazole portion to rotate by approximately 180 degrees. rsc.org This illustrates how a seemingly minor structural change can lead to a profound difference in molecular recognition.

The following hypothetical table summarizes how different structural modifications could impact the binding mode of this compound analogs within a kinase active site, based on computational predictions.

| Compound | Modification | Predicted Change in Binding Mode | Key Interactions |

|---|---|---|---|

| 1 | Parent Compound | Forms key hydrogen bond with hinge region via 3-CH2OH. 7-Fluoro group occupies a small hydrophobic pocket. | H-bond (3-OH), Hydrophobic (7-F) |

| 2 | Removal of 7-Fluoro | Loss of interaction in the hydrophobic pocket, potentially leading to a less stable binding orientation. | H-bond (3-OH) |

| 4 | -CH2OH to -CH3 | Loss of the critical hydrogen bond with the hinge region. The methyl group may engage in weaker van der Waals interactions. | Hydrophobic (7-F, 3-CH3) |

| 5 | -CH2OH to -COOH | The carboxylate group may form a salt bridge or different hydrogen bonds with nearby basic residues, potentially altering the orientation of the benzoxazole core. | H-bond/Salt bridge (3-COOH), Hydrophobic (7-F) |

This is a hypothetical data table for illustrative purposes.

Advanced Methodologies and Future Research Directions for 7 Fluoro 1,2 Benzoxazol 3 Yl Methanol

Integration with Chemoinformatics and Artificial Intelligence in Drug Discovery

The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing the field of drug discovery by accelerating the identification and optimization of lead compounds. For (7-Fluoro-1,2-benzoxazol-3-yl)methanol, these computational approaches can be instrumental in predicting its biological activities and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 3D-QSAR models for a series of benzoxazole (B165842) derivatives, researchers can correlate the structural features of these compounds with their biological activities. researchgate.netchemijournal.com For instance, a QSAR model could elucidate the impact of the fluorine atom at the 7-position and the methanol (B129727) group at the 3-position on the molecule's potential as a kinase inhibitor or an antimicrobial agent. Such models can guide the synthesis of novel analogs with enhanced potency and selectivity. For example, studies on fluorinated benzoxazinones have successfully used MIA-QSAR models to identify improved analogs with specific substitutions. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: Computational docking studies can predict the binding affinity and interaction modes of this compound with various biological targets. This can help in identifying its potential mechanisms of action. For instance, docking studies on other benzoxazole derivatives have revealed their potential as inhibitors of enzymes like VEGFR-2 and carbonic anhydrase. nih.govrsc.org Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex over time.

Predictive ADMET Analysis: In silico tools can predict the ADMET properties of this compound, helping to identify potential liabilities early in the drug discovery process. nih.govresearchgate.net This computational screening can save significant time and resources by prioritizing compounds with favorable pharmacokinetic profiles for further experimental evaluation.

Development of Novel Synthetic Routes with Green Chemistry Principles

The synthesis of functionalized benzoxazoles is a mature field, but there is always room for improvement, particularly in line with the principles of green chemistry. Future research on this compound should focus on developing synthetic routes that are not only efficient but also environmentally benign.

Catalytic and Solvent-Free Conditions: Many existing methods for benzoxazole synthesis rely on harsh reagents and organic solvents. Green chemistry approaches aim to replace these with more sustainable alternatives. For instance, the use of catalysts like phenyliodoniumbis-trifluoroacetate (PIFA) in ethanol (B145695) under microwave irradiation represents a greener synthetic route. jbarbiomed.com Other approaches have utilized copper sulfate (B86663) in aqueous media, showcasing the move towards more environmentally friendly processes.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. acs.orgnih.govacs.org A multistep flow process for the synthesis of highly functionalized benzoxazoles has been reported, demonstrating the potential of this technology for the production of compounds like this compound. acs.orgnih.govacs.org This methodology allows for precise control over reaction parameters and can facilitate the rapid synthesis of analog libraries for structure-activity relationship studies. acs.orgnih.govacs.org

Table 1: Comparison of Synthetic Methodologies for Benzoxazole Derivatives

| Methodology | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established, versatile | Often requires harsh conditions, generates waste |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Specialized equipment required |

| Catalytic Synthesis in Green Solvents | Environmentally friendly, milder conditions | Catalyst recovery can be challenging |

| Continuous Flow Chemistry | High efficiency, scalability, improved safety | Higher initial equipment cost |

Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies

A deep understanding of the mechanism of action of this compound at a molecular level is crucial for its development as a therapeutic agent or a research tool. Advanced spectroscopic and imaging techniques can provide invaluable insights in this regard.

2D-NMR and Mass Spectrometry: While standard 1H and 13C NMR are essential for structural elucidation, advanced 2D-NMR techniques such as COSY, HSQC, and HMBC can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. nih.gov High-resolution mass spectrometry is critical for confirming the elemental composition. nih.gov

Time-Resolved Fluorescence Spectroscopy: Many benzoxazole derivatives exhibit interesting photophysical properties, including fluorescence. acs.org Time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics of this compound and its interactions with biological macromolecules. acs.orgbmglabtech.comwikipedia.org This technique can provide information on binding kinetics and conformational changes in real-time. acs.org

X-ray Crystallography: Obtaining a crystal structure of this compound, particularly when co-crystallized with a biological target, can provide the ultimate proof of its binding mode and interactions at the atomic level. This information is invaluable for structure-based drug design.

Bioimaging with Fluorescent Analogs: By developing fluorescently tagged analogs of this compound, it would be possible to visualize its subcellular localization and track its movement within living cells using advanced microscopy techniques. researchgate.netnih.govmdpi.comnih.gov This can provide crucial information about its site of action.

Exploration of this compound as a Chemical Probe

The unique structural features of this compound make it a promising candidate for development as a chemical probe to study biological processes.

Fluorescent Probes for Metal Ions: Benzoxazole derivatives have been successfully employed as fluorescent chemosensors for various metal ions, including Zn2+ and Cd2+. mdpi.comresearchgate.netunimib.it The fluorine and methanol functionalities on this compound could be exploited to modulate its selectivity and sensitivity for specific ions. Future research could involve synthesizing a library of related compounds and screening them for their ability to detect biologically important metal ions.

Probes for DNA and RNA: Certain benzoxazole derivatives have been shown to interact with nucleic acids, acting as fluorescent probes for DNA. periodikos.com.br The planar benzoxazole ring can intercalate between base pairs, leading to changes in fluorescence that can be used for detection and quantification. Investigating the interaction of this compound with different DNA and RNA structures could lead to the development of novel probes for studying nucleic acid biology.

Enzyme Inhibitor Probes: Given that many benzoxazole derivatives are known to inhibit various enzymes, this compound could be developed into a probe to study enzyme activity. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, it could be used to label and identify its target enzymes in complex biological samples.

Potential for Material Science and Optoelectronic Applications

The benzoxazole scaffold is not only relevant in medicinal chemistry but also in the field of material science due to its inherent photophysical properties.

Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives have been investigated as components of organic light-emitting diodes due to their fluorescence and charge-transporting properties. nih.gov The electronic properties of this compound, influenced by the electron-withdrawing fluorine atom, could make it a suitable candidate for use in OLEDs. haramaya.edu.et

High-Performance Polymers: Polybenzoxazoles are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. rsc.org The incorporation of this compound as a monomer could lead to the development of novel polymers with tailored properties, such as high refractive indices, for optical applications. acs.org

Table 2: Potential Applications of Benzoxazole Derivatives in Material Science

| Application Area | Relevant Properties of Benzoxazole Derivatives |

| Organic Electronics | Fluorescence, charge transport, thermal stability |

| High-Performance Polymers | Thermal stability, mechanical strength, high refractive index |

| Sensors | Photophysical response to analytes (e.g., metal ions) |

Interdisciplinary Research Opportunities involving this compound

The diverse potential of this compound necessitates a collaborative, interdisciplinary approach to fully realize its applications.

Medicinal Chemistry and Chemical Biology: Collaboration between synthetic chemists and biologists will be essential to design, synthesize, and evaluate novel analogs of this compound for various therapeutic targets. This would involve iterative cycles of design, synthesis, and biological testing to optimize activity and selectivity.

Materials Science and Engineering: The development of new materials based on this compound will require expertise from both chemists and materials scientists. This collaboration would focus on the synthesis of monomers and polymers and the characterization of their physical and optoelectronic properties.

Computational Chemistry and Experimental Science: A strong synergy between computational and experimental approaches will be crucial. Computational predictions can guide experimental work, while experimental results can be used to validate and refine computational models. This integrated approach will accelerate the research and development process.

Q & A

Q. Basic Safety Protocol

- Hazard Statements : H315 (causes skin irritation) and H319 (causes serious eye irritation) .

- Handling : Use nitrile gloves, safety goggles, and fume hoods. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water.

Q. Advanced Mitigation

- Real-time monitoring : Employ gas sensors for volatile byproducts (e.g., HF) during large-scale reactions.

- Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal.

How is this compound utilized as an intermediate in pharmaceutical research?

Basic Applications

The compound serves as a precursor for:

Q. Advanced Research

- Targeted drug delivery : Functionalize the hydroxyl group with PEG linkers for enhanced solubility and bioavailability.

- Enzyme inhibition : Modify the benzoxazole core to study interactions with bacterial dihydrofolate reductase .

What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

Q. Basic Characterization

Q. Advanced Analysis

- X-ray crystallography : Resolve tautomeric forms (e.g., oxazole vs. isoxazole) using single-crystal data .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties and reactive sites .

How can researchers address contradictions in reported biological activity data for benzoxazole derivatives?

Q. Basic Data Reconciliation

Q. Advanced Approaches

- Meta-analysis : Compare datasets across studies to identify outliers (e.g., anomalous IC₅₀ values).

- Structure-activity relationship (SAR) : Use molecular docking to explain discrepancies in enzyme inhibition .

What strategies are effective for scaling up the synthesis of this compound while maintaining purity?

Q. Advanced Process Design

- Continuous manufacturing : Integrate in-line PAT (Process Analytical Technology) for real-time purity monitoring.

- Crystallization optimization : Use anti-solvent (e.g., hexane) to enhance crystal habit and reduce impurities .

- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

Q. Advanced Methodology

- Reactivity prediction : Apply machine learning (e.g., RDKit or Chemprop) to forecast regioselectivity in electrophilic substitutions.

- Transition state analysis : Use Gaussian 16 to model SNAr reactions at the C3 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.